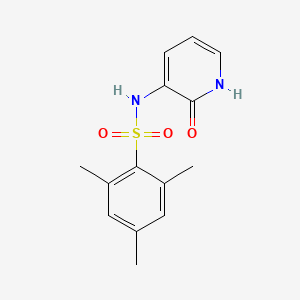

![molecular formula C25H27N3O B5524212 N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives involves multi-step reactions, including nucleophilic substitution and addition reactions. For instance, the synthesis of optically active piperazine derivatives has been achieved with high optical purities through specific resolution techniques using chiral agents such as quinidine and cinchonidine, demonstrating the complexity and precision required in synthesizing such compounds (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of piperazine derivatives reveals significant insights into their reactivity and potential biological activities. X-ray crystallography studies have detailed the conformation and bonding within such molecules, highlighting the importance of the piperazine ring's orientation and substitution patterns on the overall molecular geometry (Little et al., 2008).

Chemical Reactions and Properties

Piperazine compounds engage in a variety of chemical reactions, including nucleophilic substitutions and interactions with enzymes, demonstrating their versatility in chemical transformations and potential as therapeutic agents. For example, the introduction of bulky moieties or substituents at specific positions significantly influences their anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their stability, formulation potential, and application in various domains. Crystallographic studies provide insights into their solid-state characteristics and hydrogen bonding patterns, affecting their physical behavior and interaction with biological systems (Betz et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key to understanding the applications and efficacy of piperazine derivatives. Studies have shown that modifications to the piperazine ring, such as the introduction of electron-withdrawing or donating groups, can significantly alter their pharmacological profile and interaction with biological receptors (Hussain et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

Research has focused on the synthesis of novel piperazine derivatives, aiming to explore their structural properties and potential applications. For example, studies on the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives, including piperazine compounds, reveal the importance of structural modifications in enhancing biological activities. These compounds were synthesized from ester ethoxycarbonylhydrazones with primary amines, showing good to moderate antimicrobial activities (Bektaş et al., 2010). Similarly, the synthesis of benzodifuranyl, 1,3,5-triazines, and other derivatives from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of piperazine derivatives are notable areas of research. For instance, novel benzoxaboroles and their analogues, derived from N-(fluorophenyl)piperazine, showed promising microbiological activity against various fungal strains, highlighting the potential of piperazine compounds in developing new antifungal agents (Borys et al., 2019).

Therapeutic Applications and Drug Development

Piperazine derivatives have been extensively studied for their therapeutic potential. The exploration of piperazine derivatives as central pharmacological agents, including antipsychotic, antidepressant, and anxiolytic drugs, underscores the versatility of these compounds in drug development (Brito et al., 2018). Furthermore, the discovery of novel motilin receptor agonists, such as GSK962040, demonstrates the application of piperazine derivatives in gastrointestinal motility disorders, showcasing their role in addressing specific therapeutic targets (Westaway et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-21-7-11-24(12-8-21)27-15-17-28(18-16-27)26-19-22-9-13-25(14-10-22)29-20-23-5-3-2-4-6-23/h2-14,19H,15-18,20H2,1H3/b26-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHGXIOMEPKAAZ-LGUFXXKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

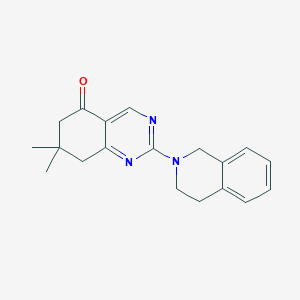

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

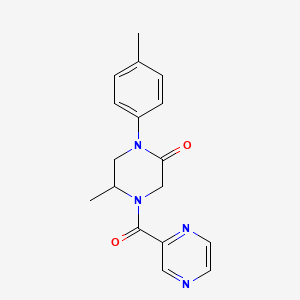

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)